molecular formula C23H19F2NO4 B2801317 4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one CAS No. 733795-65-8

4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one

Cat. No.: B2801317
CAS No.: 733795-65-8
M. Wt: 411.405
InChI Key: OPNORQSYCXUKRL-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactam rings, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals. This particular compound is characterized by the presence of two fluorine atoms and two methoxy groups, which can significantly influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The azetidinone ring can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted azetidinones with different functional groups.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets. The presence of fluorine atoms and methoxy groups can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition of bacterial cell wall synthesis or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenyl)azetidin-2-one: Similar structure but lacks the phenoxy group.

    4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-methoxyphenyl)azetidin-2-one: Similar structure but has a methoxy group instead of a phenoxy group.

Uniqueness

The unique combination of methoxy groups, fluorine atoms, and a phenoxy group in 4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one can significantly influence its chemical properties and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2NO4/c1-28-19-13-12-15(14-20(19)29-2)21-23(24,25)22(27)26(21)17-10-6-7-11-18(17)30-16-8-4-3-5-9-16/h3-14,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNORQSYCXUKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3OC4=CC=CC=C4)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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